![molecular formula C19H19NO4S2 B2503649 N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941878-99-5](/img/structure/B2503649.png)

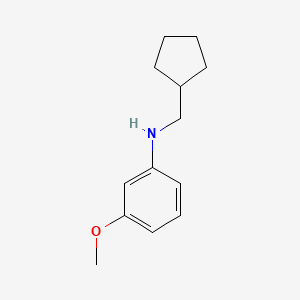

N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide" is a derivative of sulfonamide, which is a class of organic compounds that contain a sulfonyl functional group attached to an amide. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry as they can act as inhibitors for different enzymes .

Synthesis Analysis

The synthesis of N-substituted sulfonamides involves the reaction of benzene sulfonyl chloride with O-anisidine to yield N-(2-methoxyphenyl) benzenesulfonamide. This compound, upon bromination, gives N-(4,5-dibromo-2-methoxyphenyl)benzenesulfonamide. Further treatment with alkyl halides or acyl halide in the presence of sodium hydride leads to the formation of different N-substituted sulfonamides . Although the specific synthesis of "N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide" is not detailed in the provided papers, the general approach to synthesizing N-substituted sulfonamides can be inferred.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides, has been characterized. These compounds exhibit a half-chair conformation of the fused six-membered ring and show different modes of supramolecular aggregation. The molecules can be linked into chains or complex sheets through various interactions like π-π stacking, C-H...π, and hydrogen bonding .

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving "N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide". However, the synthesis process of related sulfonamide compounds suggests that they can undergo reactions such as bromination and substitution with alkyl or acyl halides .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not explicitly mentioned in the provided papers. However, the characterization of similar sulfonamide derivatives through IR, EIMS, and 1H-NMR indicates that these methods can be used to determine the physical and chemical properties of such compounds . The biological screening of these compounds against various enzymes suggests that they have the potential to interact with biological systems, which is an important aspect of their chemical properties .

科学的研究の応用

Molecular Electronics

Sulfonamide derivatives, such as N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide , serve as essential building blocks in the synthesis of molecular wires for electronics. Studies have highlighted the utility of simple and accessible aryl bromides as precursors for creating thiol end-capped molecular wires through efficient synthetic transformations (Stuhr-Hansen et al., 2005).

Photodynamic Therapy for Cancer

Research into novel zinc phthalocyanines substituted with sulfonamide derivative groups, including structures akin to N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide , has shown promising applications in photodynamic therapy for cancer treatment. These compounds demonstrate high singlet oxygen quantum yields, crucial for Type II photodynamic therapy mechanisms, offering a potential pathway for treating various cancers (Pişkin et al., 2020).

Synthesis and Biological Screening

The synthesis and biological screening of various N-substituted sulfonamides have revealed that compounds structurally related to N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide exhibit significant inhibitory potential against certain enzymes. This research underscores the chemical versatility and potential therapeutic applications of sulfonamide derivatives (Rehman et al., 2011).

Antitumor and Antiproliferative Agents

Studies on sulfonamide-focused libraries have identified compounds with potent antitumor and antiproliferative properties, contributing to the advancement of cancer treatment. These findings emphasize the role of sulfonamides in developing novel therapeutic agents (Owa et al., 2002).

特性

IUPAC Name |

N-(1-benzothiophen-5-yl)-4-(4-methoxyphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4S2/c1-24-16-5-7-17(8-6-16)26(22,23)12-2-3-19(21)20-15-4-9-18-14(13-15)10-11-25-18/h4-11,13H,2-3,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOBHIMJSRJBER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[b]thiophen-5-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B2503566.png)

![1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2503567.png)

![N-(3-chlorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2503572.png)

![2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2503576.png)

![2-methylbutyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2503580.png)

![1-(diphenylmethyl)-3-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}urea](/img/structure/B2503581.png)

![2-[(4-Methylbenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2503585.png)

![8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2503589.png)